4-cyclobutyl-N-methylbenzamide
Description
Properties
CAS No. |
2445793-45-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclobutyl N Methylbenzamide and Analogues
Amide Bond Formation Strategies for N-Methylbenzamide Synthesis
The synthesis of the N-methylbenzamide core is a fundamental step that can be achieved through several established chemical routes. These methods primarily involve the reaction of a benzoic acid derivative with methylamine (B109427).
A common and traditional method involves the conversion of carboxylic acids into more reactive derivatives, such as acid chlorides or anhydrides. nih.gov These activated intermediates then readily react with an amine to form the corresponding amide. nih.gov Another approach is the direct reaction of esters with amines, although this often requires elevated temperatures, typically over 200°C. google.com
More direct methods that avoid the pre-activation of the carboxylic acid are highly desirable due to their improved atom economy and reduced environmental impact. nih.gov The direct condensation of non-activated carboxylic acids with amines represents an attractive, albeit challenging, route. nih.gov
Several specific protocols for N-methylbenzamide synthesis have been detailed. One process describes the reaction of methyl benzoate (B1203000) with an over-stoichiometric amount of methylamine in the presence of methanol (B129727) at temperatures between 60 and 150°C and under pressure. google.com Another synthetic route involves the combination of an aryl bromide (like 1-bromobenzene) with N-methylformamide in the presence of a nickel catalyst. chemicalbook.com
The table below summarizes various approaches to N-methylbenzamide synthesis.
| Starting Materials | Reagents/Conditions | Product | Key Features |
| Carboxylic Acids | Activating agents (e.g., thionyl chloride), then amine | N-substituted amides | Traditional, high-yielding method nih.gov |
| Methyl Benzoate, Methylamine | Methanol, 60-150°C, 2-12 bar pressure | N-Methylbenzamide | Synthesis from ester, requires pressure google.com |
| 1-Bromobenzene, N-Methylformamide | Ni(OAc)₂·4H₂O, phosphite, NaOMe, 110°C | N-Methylbenzamide | Nickel-catalyzed cross-coupling chemicalbook.com |
| N,N-dimethylbenzamide | Diisopropylamine, nBuLi, Tributyltin hydride | N-Methylbenzamide | Involves organotin reagent chemicalbook.com |
Regioselective Introduction of the Cyclobutyl Substituent on the Benzamide (B126) Core
Attaching the cyclobutyl group specifically at the para- (4-) position of the benzamide ring requires regioselective control. This is often achieved through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, on a suitable benzene-derived substrate. The directing effects of substituents already present on the aromatic ring are crucial for achieving the desired regioselectivity.
For instance, in the synthesis of related structures, palladium-catalyzed cross-coupling reactions and lithium-halogen exchange have been used for the regioselective derivatization of a pre-functionalized benzamide scaffold. nih.gov While not directly involving a cyclobutyl group, this demonstrates a strategy for controlled functionalization of the benzamide ring. nih.gov
A plausible strategy for the synthesis of 4-cyclobutyl-N-methylbenzamide would involve the Friedel-Crafts acylation of cyclobutylbenzene (B3052708) to produce 4-cyclobutylacetophenone. This ketone could then be oxidized to 4-cyclobutylbenzoic acid, which can subsequently be converted to the target N-methylbenzamide using the methods described in the previous section. Alternatively, direct Friedel-Crafts alkylation of a benzamide derivative with a cyclobutyl halide or alcohol could be envisioned, though controlling regioselectivity and preventing polyalkylation can be challenging.
Multi-Component Reactions Incorporating Benzamide and Cyclobutyl Structural Units
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comnih.gov This approach offers significant advantages in terms of step economy and the rapid generation of molecular complexity. nih.govmdpi.com
Several named MCRs are known for their ability to generate amide-containing scaffolds.
Ugi Reaction : This is a four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide. nih.govmdpi.com To synthesize a this compound analog via this route, one could potentially use 4-cyclobutylbenzoic acid, methylamine, a suitable carbonyl compound, and an isocyanide. The final product would be a more complex α-acylaminocarboxamide. nih.gov
Passerini Reaction : This three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide. nih.govnih.gov Using 4-cyclobutylbenzoic acid in a Passerini reaction would lead to a product with the 4-cyclobutylbenzoyl group attached to an oxygen atom. nih.gov
The table below outlines how these MCRs could potentially incorporate the required structural units.
| MCR Name | Components | Potential Product Scaffold | Relevance to Target Synthesis |
| Ugi Reaction (4CR) | Carboxylic Acid, Amine, Carbonyl, Isocyanide | α-Acylaminocarboxamide | Can incorporate a 4-cyclobutylbenzoyl group and an N-methyl group into a dipeptide-like structure. mdpi.com |
| Passerini Reaction (3CR) | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxyamide | Can incorporate the 4-cyclobutylbenzoyl moiety, but as an ester rather than a simple amide. nih.gov |
Stereoselective Synthesis of Cyclobutyl-Containing Benzamide Analogs
When a molecule contains chiral centers, controlling the three-dimensional arrangement of its atoms becomes a critical aspect of its synthesis. Stereoselective synthesis aims to produce a single desired stereoisomer. For analogs of this compound, stereocenters could exist on the cyclobutyl ring, particularly if it is substituted.
Research has been conducted on the highly stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. doi.org In this work, chiral cyclobutyl dehydro amino acids, derived from natural products like (−)-α-pinene, were used as starting materials. doi.org The stereogenic center on the cyclobutyl ring directed the stereochemical outcome of subsequent reactions, such as cyclopropanation, leading to the formation of single diastereomers. doi.orgconicet.gov.ar The proximity of the reacting double bond to the existing stereocenter on the cyclobutyl moiety was found to be crucial for achieving high diastereoselectivity. doi.org This principle of using a chiral center on the cyclobutane (B1203170) ring to direct the stereochemistry of further transformations is applicable to the synthesis of complex, optically active benzamide analogs.
Catalytic Approaches in Benzamide Derivatization
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for forming and modifying molecules. mdpi.com In the context of benzamide synthesis, catalysts are employed to facilitate amide bond formation and to introduce substituents onto the benzamide scaffold.
Palladium (Pd) complexes have been shown to be effective catalysts for the N-alkylation of benzamides with alcohols through a "borrowing hydrogen" strategy. researchgate.net This method allows for the formation of N-alkyl amides with high yields at low catalyst loadings. researchgate.net
Titanium tetrachloride (TiCl₄) has been reported as a mediator for the direct condensation of carboxylic acids and amines to form amides. nih.gov This approach works for a wide range of substrates and generally preserves the stereochemical integrity of chiral starting materials. nih.gov
Other catalytic systems have also been explored. For example, a Cu-Mn spinel oxide has been used as a catalyst for the oxidative aminolysis of esters. mdpi.com Additionally, various palladium-catalyzed cross-coupling reactions are instrumental in the regioselective functionalization of aromatic rings, which is a key step in building substituted benzamides. nih.gov
The following table highlights some catalytic methods relevant to benzamide synthesis.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Palladium(II) Pincer Complexes | N-Alkylation | Benzamides, Alcohols | Low catalyst loading, excellent yields researchgate.net |
| Titanium Tetrachloride (TiCl₄) | Direct Amidation | Carboxylic Acids, Amines | Direct condensation, good preservation of stereochemistry nih.gov |
| Copper-Manganese (Cu-Mn) Spinel Oxide | Oxidative Aminolysis | Esters, Amines | Bimetallic catalysis, mild conditions mdpi.com |
| Palladium Catalysts | Cross-Coupling | Aryl Halides, Amines/Amides | High regioselectivity for C-C and C-N bond formation nih.gov |
Mechanistic Investigations in Reactions Involving Benzamide and Cyclobutyl Moieties
Mechanistic Studies of Rearrangement Reactions Involving Benzamides
The rearrangement of benzamides and their derivatives often proceeds through the formation of an isocyanate intermediate, a key step in several named reactions. These transformations are fundamental in synthetic chemistry for accessing amines and other nitrogen-containing compounds.
One of the most well-known rearrangements is the Hofmann rearrangement , where a primary amide is treated with a halogen in a basic solution to yield a primary amine with one less carbon atom. chemistrylearner.comwikipedia.org The reaction begins with the deprotonation of the amide by a base, followed by halogenation to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to give the primary amine. chemistrysteps.com
The Curtius rearrangement provides an alternative route to isocyanates from acyl azides, which can be prepared from carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org The thermal or photochemical decomposition of the acyl azide (B81097) leads to the loss of nitrogen gas and the formation of the isocyanate through a concerted mechanism where the R-group migrates simultaneously with nitrogen expulsion. wikipedia.orgchemistrysteps.com Research suggests that while the thermal reaction is a concerted process, the photochemical pathway can involve a nitrene intermediate. nih.govresearchgate.net The isocyanate can then be trapped by various nucleophiles. wikipedia.org
Similarly, the Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orglscollege.ac.in The reaction is typically initiated by a base, which deprotonates the hydroxamic acid. The resulting conjugate base then rearranges to form the isocyanate and a carboxylate leaving group. lscollege.ac.in Like the Hofmann and Curtius rearrangements, the isocyanate can be subsequently converted to amines, ureas, or carbamates. unacademy.comquora.com
| Rearrangement Reaction | Starting Material | Key Intermediate | Product (after hydrolysis) |
| Hofmann | Primary Amide | Isocyanate | Primary Amine |
| Curtius | Acyl Azide | Isocyanate | Primary Amine |
| Lossen | Hydroxamic Acid Derivative | Isocyanate | Primary Amine |
Exploration of Radical Processes in Benzamide (B126) Functionalization
The functionalization of benzamides through radical processes offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, particularly through C-H activation. escholarship.org These reactions often utilize photocatalysis to generate the key radical intermediates under mild conditions. rsc.org
Amidyl radicals can be generated and undergo intramolecular reactions. For instance, they can participate in intramolecular homolytic substitution to form cyclic structures. nih.gov Another common pathway involves the generation of a radical at the α-position to the nitrogen atom of an N-alkyl benzamide, which can then undergo intramolecular cyclization onto the aromatic ring to form isoindolinones. rsc.org
Intermolecular radical reactions have also been extensively studied. For example, vinyl radicals derived from N-(2-bromo-allyl) benzamides can undergo a cascade of ipso-cyclization, fragmentation, and further cyclization to produce β-aryl-γ-lactams. acs.org Furthermore, photocatalytic strategies have been developed for the divergent functionalization of benzamides, allowing for either C-H arylation or N-dealkylation depending on the reaction conditions. acs.org These processes often involve the generation of N-acyliminium radicals or cations as key intermediates. acs.org The development of dual photoredox and nickel catalysis has enabled the intermolecular C-H arylation and alkylation at the N-alkyl fragment of amides. rsc.org
Recent advances have also focused on the remote functionalization of amides. Photoinduced radical cascade strategies allow for the functionalization of C(sp³)–H bonds at positions distal to the amide group through a process involving the generation of an electrophilic amidyl radical followed by a 1,5-hydrogen atom transfer (HAT). nih.gov
| Radical Process | Key Intermediate(s) | Type of Functionalization |
| Intramolecular Cyclization | α-amino radical | Formation of isoindolinones |
| Radical Cascade | Vinyl radical | Formation of β-aryl-γ-lactams |
| Photocatalytic Divergent Functionalization | N-acyliminium radical/cation | C-H arylation or N-dealkylation |
| Remote C-H Functionalization | Amidyl radical | Fluorination, chlorination, etc. at γ and δ positions |
Electrophotochemical Approaches to Benzamide Derivatization
Electrochemical methods provide a green and efficient alternative for the derivatization of benzamides, often avoiding the need for stoichiometric chemical oxidants by using electrons as the reagent. researchgate.netfrontiersin.org These techniques have been successfully applied to a variety of C-H functionalization reactions. acs.org
Anodic oxidation can be used to initiate C-H amidation reactions. For example, electrochemical oxidation has been shown to generate reactive intermediates from benzylic substrates that can then react directly with benzamides to form non-amide C-N bonds. acs.org This approach has been applied to the synthesis of secondary amides by coupling benzylic substrates with primary benzamides. acs.org
Electrochemical synthesis has also been employed for intramolecular C-H amination to produce nitrogen-containing heterocycles like benzimidazoles. acs.org Furthermore, electrochemical methods can facilitate the direct amidation of carboxylic acids under aqueous conditions, promoted by a bromide salt that acts as both an electrolyte and a catalyst. rsc.org Radical trapping experiments in some of these systems suggest the involvement of acyl radical intermediates. rsc.org
The combination of electrochemistry and photocatalysis, known as electrophotochemistry, offers synergistic advantages. While specific examples directly pertaining to benzamide derivatization are emerging, the principles of using light to generate excited states that are more easily oxidized or reduced at an electrode are being applied to a wide range of organic transformations.
Strain-Release Mechanisms in Cyclobutane-Containing Amides
The high ring strain of cyclobutanes is a powerful driving force for a variety of chemical reactions. nih.gov This strain can be harnessed to facilitate ring-opening reactions, providing access to functionalized linear molecules. While electronic delocalization also plays a key role in the reactivity of strained rings, the release of strain energy is a fundamental concept. nih.gov
The ring-opening of cyclobutanes can be initiated by various means, including thermal, photochemical, or transition-metal catalyzed processes. thieme-connect.comdntb.gov.ua For instance, the ring-opening of bicyclo[1.1.0]butanes, which are highly strained precursors, is a powerful strategy for the synthesis of 1,3-difunctionalized cyclobutanes. researchgate.net These reactions can proceed through either heterolytic or homolytic cleavage of the central bond. researchgate.net
In the context of amides, the cyclobutyl moiety can undergo ring-opening reactions under specific conditions. For example, photochemical α-selective radical ring-opening reactions of acyl bicyclobutanes have been developed to produce functionalized cyclobutenes. rsc.org While some monosubstituted bicyclobutane amides were found to give complex mixtures, related ketones and esters reacted smoothly. rsc.org The reactivity and selectivity of these strain-release reactions are highly dependent on the substituents on the cyclobutane (B1203170) ring and the reaction conditions.
Structure Activity Relationship Sar Studies of 4 Cyclobutyl N Methylbenzamide Analogs
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity for a protein target. For 4-cyclobutyl-N-methylbenzamide analogs, conformational analysis focuses on the rotational barriers around key single bonds and the puckering of the cyclobutyl ring. The amide bond of the N-methylbenzamide core can exist in either a cis or trans conformation. The trans conformation is generally favored due to lower steric hindrance, but the energy barrier for rotation can be influenced by the nature of the substituents.
The N-methyl group, in particular, can affect the dynamics of amide bond rotation and influence hydrogen bonding capabilities. mdpi.com The orientation of the cyclobutyl group relative to the benzamide (B126) ring is another crucial factor. Ab initio calculations on similar N-acetyl-N-methylalaninamide structures have shown that variations in local geometry between different conformations can be significant, with bond angles varying by up to 7.5 degrees. researchgate.net These subtle changes can profoundly impact how the molecule fits into a binding pocket. nih.gov The puckered nature of the cyclobutyl ring allows for specific spatial arrangements of substituents that can optimize interactions with the protein surface. This conformational preference is vital for molecular recognition, as it dictates the precise presentation of pharmacophoric features to the receptor.
Impact of Cyclobutyl Ring Modifications on Molecular Interactions
The cyclobutyl moiety plays a significant role in the interaction of these analogs with their target proteins, primarily through hydrophobic and van der Waals interactions. nih.gov The cyclobutyl ring is particularly effective at complementing hydrophobic regions within a binding pocket. nih.govmuni.cz Its size and shape can be optimal for filling such pockets, leading to increased binding affinity. nih.gov
Modifications to the cyclobutyl ring can have a substantial impact on molecular interactions:
Ring Size: Altering the ring size to cyclopropyl (B3062369) or cyclopentyl can change the steric bulk and the way the hydrophobic moiety is presented to the binding site. While groups of similar steric volume like isopropyl or cyclobutyl can sometimes maintain similar potency, significant deviations can disrupt optimal packing. mdpi.com
Conformational Restriction: The cyclobutyl ring can act as a conformational restraint on more flexible parts of a molecule. For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane (B1203170) can limit the number of accessible conformations, reducing the entropic penalty upon binding. nih.gov
Substitution: Adding substituents to the cyclobutyl ring can introduce new interaction points, such as hydrogen bond donors or acceptors, or increase hydrophobic contact. However, this can also lead to steric clashes if the binding pocket is constrained.
The following table illustrates the conceptual impact of modifying the cycloalkyl group on binding affinity, based on general principles observed in related compound series.
| Modification | Rationale | Predicted Impact on Binding Affinity (Ki) |
| Cyclobutyl to Cyclopentyl | Increased hydrophobic surface area | Potential increase, if pocket accommodates larger group |
| Cyclobutyl to Cyclopropyl | Decreased hydrophobic surface area | Likely decrease |
| Addition of a methyl group | Increased van der Waals contacts | Potential increase, dependent on pocket shape |
| Addition of a hydroxyl group | Introduction of a polar contact | Variable; could increase or decrease affinity depending on the polarity of the binding site |
This table is illustrative and the actual impact would be target-dependent.
Substituent Effects on the Benzamide Core in Ligand Binding
Modifications to the benzamide core are a cornerstone of SAR studies for this class of compounds. The electronic and steric properties of substituents on the aromatic ring can fine-tune ligand binding affinity and selectivity. nih.govnih.gov Studies on analogous substituted benzamides have revealed several key principles:
Position of Substitution: The location of a substituent on the phenyl ring is critical. For instance, in a series of M1 muscarinic acetylcholine (B1216132) receptor antagonists, substitution at the 2-position of the benzamide ring with chloro or methoxy (B1213986) groups resulted in submicromolar IC50 values. nih.gov
Electronic Effects: Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) alter the charge distribution of the aromatic ring and the acidity of the amide proton. This can influence hydrogen bonding and π-π stacking interactions with the protein. mdpi.com
Steric Effects: The size of the substituent can either promote or hinder binding. A bulky substituent might be necessary to fill a large hydrophobic pocket, but it could also cause a steric clash with the protein surface. For example, a 2,5-bis(trifluoromethyl) analog showed a significant increase in potency and selectivity for the M1 receptor compared to less substituted analogs. nih.gov
The following table presents SAR data for a series of N-(4-(4-ethylpiperazin-1-yl)phenyl)benzamide analogs, which demonstrates the impact of substituents on the benzamide core on M1 receptor binding. nih.gov
| Compound | Benzamide Substitution | M1 IC50 (nM) |
| 6 | Unsubstituted | 3200 |
| 8a | 2-Chloro | 960 |
| 8b | 2-Methoxy | 820 |
| 8c | 3-Trifluoromethyl | 350 |
| 8f | 4-Methoxy | 3200 |
| 8h | 2,5-bis(Trifluoromethyl) | 490 |
Data from reference nih.gov.
Linker Chemistry and its Role in Multi-Domain Protein Binding
While this compound itself is a single-domain ligand, its scaffold can be incorporated into larger molecules designed to bind to proteins with multiple domains or to bridge two distinct binding sites. In such cases, the chemistry of the linker connecting the benzamide moiety to another pharmacophore is critical. nih.govresearchgate.net Linkers can be broadly classified into two categories:
Flexible Linkers: Often composed of glycine (B1666218) and serine residues (GS linkers), these provide a high degree of conformational freedom, allowing the linked domains to adopt an optimal orientation for binding without significant strain. biosyn.com
Rigid Linkers: These linkers, which may incorporate proline-rich sequences or adopt α-helical structures, provide a more defined spatial relationship between the connected pharmacophores. biosyn.com This can be advantageous for targeting well-defined binding sites where a specific orientation is required.
The attachment point of the linker to the this compound scaffold is also a key consideration. A linker could be attached to the N-methyl group, replacing it, or to a position on the phenyl ring. Each choice would result in a different spatial projection of the connected pharmacophore. The length and composition of the linker must be carefully optimized to ensure that both parts of the hybrid molecule can bind to their respective targets simultaneously and effectively. nih.gov
Investigation of Cryptic and Allosteric Binding Pockets through Ligand Design
Ligand design based on the this compound scaffold can be a powerful tool for the discovery and characterization of cryptic and allosteric binding pockets. nih.govrsc.org Cryptic pockets are binding sites that are not apparent in the apo (unliganded) structure of a protein and only form upon ligand binding. core.ac.uk Allosteric sites are distinct from the primary (orthosteric) binding site and can modulate the protein's activity when occupied. nih.gov
Analogs of this compound can be designed to probe for these sites through several strategies:
Fragment-Based Screening: The core scaffold can be used as a starting point in fragment-based approaches, where it is elaborated with different functional groups to explore the protein surface around a known binding site for potential sub-pockets.
Computational Modeling: Molecular dynamics simulations can be used to identify transient pockets that open near a primary binding site. nih.gov Analogs of this compound can then be computationally docked into these pockets to assess their potential for binding and stabilization.
Synthesis of Biased Ligands: By systematically modifying the structure, it may be possible to develop ligands that preferentially bind to an allosteric site over the orthosteric site, leading to the development of selective allosteric modulators. mdpi.com The discovery of such molecules can be facilitated by screening designed compounds in functional assays that can distinguish between positive and negative allosteric modulation. nih.gov
The development of ligands that target these alternative sites is a promising strategy for modulating proteins that have been considered "undruggable" through traditional orthosteric approaches. core.ac.uk
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and interaction patterns. In the study of 4-cyclobutyl-N-methylbenzamide, docking simulations are instrumental in identifying potential protein targets and elucidating the key interactions that govern its biological activity.
These simulations involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding energy for various conformations. The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues of the protein. For instance, docking studies on similar benzamide (B126) derivatives have successfully identified key interactions within the active sites of enzymes like α-glucosidase and α-amylase. nih.gov In the case of this compound, the N-methylbenzamide core can act as a hydrogen bond donor and acceptor, while the cyclobutyl group can engage in hydrophobic interactions within the binding pocket.
| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Amide (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser |
| Amide (C=O) | Hydrogen Bond Acceptor | Lys, Arg, His |
| Cyclobutyl Group | Hydrophobic Interaction | Leu, Ile, Val, Phe |
| Benzene (B151609) Ring | π-π Stacking | Phe, Tyr, Trp, His |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. tandfonline.comresearchgate.net These simulations track the movements of atoms and molecules, providing insights into the conformational stability of the binding pose and the dynamics of the interaction.
For the this compound-protein complex, MD simulations can assess the stability of the docked conformation by calculating parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. tandfonline.com A stable RMSD value over the simulation period suggests a stable binding mode. Furthermore, MD simulations can reveal the flexibility of different parts of the ligand and protein, and how they adapt to each other upon binding. This information is crucial for understanding the binding mechanism and for the rational design of more potent analogs. Studies on other benzamide derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to analyze the dynamic behavior of key interactions. mdpi.combohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.com For benzamide derivatives, QSAR models can predict the activity of new, unsynthesized compounds based on their structural features.
In a typical QSAR study involving analogs of this compound, a dataset of compounds with known biological activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then employed to build a regression model that correlates these descriptors with the observed activity. Such models have been successfully developed for various benzamide derivatives to predict their inhibitory activities against different targets. researchgate.netjppres.com The insights gained from the QSAR model can guide the modification of the this compound structure to enhance its desired biological effect.
Pharmacophore Modeling and Virtual Screening Strategies for Analog Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.comtaylorandfrancis.com For this compound, a pharmacophore model would highlight the key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.
Once a pharmacophore model is developed based on a set of active benzamide analogs, it can be used as a 3D query to search large chemical databases for novel compounds with similar features. This process, known as virtual screening, can efficiently identify new potential drug candidates with diverse chemical scaffolds. nih.gov This strategy has been effectively used to discover new inhibitors for various targets by starting from a known active compound. tandfonline.com For this compound, this approach could lead to the discovery of novel analogs with improved properties.
| Pharmacophoric Feature | Chemical Moiety in this compound |
|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide group |
| Hydrogen Bond Donor | Amide N-H group |
| Aromatic Ring | Benzene ring |
| Hydrophobic Group | Cyclobutyl substituent |
Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) Analyses of Related Benzamides
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule to understand its chemical reactivity and electronic properties. youtube.com The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For benzamide derivatives, FMO analysis can provide insights into their electronic behavior and potential for interacting with biological targets. tandfonline.com The distribution of HOMO and LUMO across the molecule can indicate the likely sites for nucleophilic and electrophilic attack, respectively.
The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution in a molecule. tandfonline.com Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, highlighting their roles in forming hydrogen bonds. tandfonline.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 4-cyclobutyl-N-methylbenzamide. Both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete picture of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the N-methyl group, the cyclobutyl ring, and the aromatic ring. The N-methyl protons would likely appear as a doublet around 2.9-3.1 ppm, which would become a singlet upon N-H exchange with D₂O. The protons on the cyclobutyl ring would exhibit complex multiplets in the aliphatic region (around 1.6-2.5 ppm), with their specific chemical shifts and coupling patterns dependent on their stereochemical environment. The aromatic protons would present as two distinct doublets in the aromatic region (typically 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the amide would be readily identifiable by its characteristic downfield chemical shift (around 167-170 ppm). The aromatic carbons would appear in the 125-145 ppm range, with the carbon attached to the cyclobutyl group and the carbon attached to the amide group having distinct chemical shifts from the other aromatic carbons. The carbons of the cyclobutyl ring and the N-methyl carbon would be found in the upfield, aliphatic region of the spectrum.
For novel analogs of this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial in establishing connectivity between protons and carbons, thereby confirming the precise structure of the new derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 2.9 - 3.1 | Doublet |
| Cyclobutyl-H | 1.6 - 2.5 | Multiplets |
| Aromatic-H (ortho to C=O) | 7.6 - 7.8 | Doublet |
| Aromatic-H (ortho to cyclobutyl) | 7.2 - 7.4 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 167 - 170 |
| Aromatic C (quaternary) | 130 - 145 |
| Aromatic C-H | 125 - 130 |
| Cyclobutyl C | 18 - 38 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For the synthesis of this compound, MS would be an invaluable tool for monitoring the progress of the reaction and confirming the identity of the final product.
The molecular formula of this compound is C₁₂H₁₅NO, corresponding to a molecular weight of approximately 189.25 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189. This peak confirms the successful formation of the target compound.
Further structural confirmation can be obtained from the fragmentation pattern. Key fragment ions would be anticipated from the cleavage of the amide bond and the cyclobutyl group. For instance, the loss of the N-methyl group (•CH₃) would result in a fragment at m/z 174. A significant fragment would also be expected from the cleavage of the C-N bond, leading to the formation of the 4-cyclobutylbenzoyl cation at m/z 161. The presence of a peak at m/z 133 could indicate the loss of the entire cyclobutyl group. By monitoring the appearance of the molecular ion and the characteristic fragment ions, researchers can track the conversion of starting materials to the desired product.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 189 | [M]⁺ |
| 174 | [M - CH₃]⁺ |
| 161 | [M - NHCH₃]⁺ |
X-ray Crystallography for Ligand-Protein Complex Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While obtaining a crystal structure for this compound itself would provide valuable information about its solid-state conformation and intermolecular interactions, its greater utility in a research context often lies in the analysis of its complexes with biological macromolecules, such as proteins.
If this compound were being investigated as a ligand for a specific protein target, co-crystallizing the compound with the protein and determining the structure of the complex would be a primary objective. The resulting electron density map would reveal the exact binding mode of the ligand within the protein's active site. This includes the specific amino acid residues involved in interactions, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and any conformational changes in the protein or the ligand upon binding.
For benzamide (B126) derivatives, the amide group is a common motif for forming hydrogen bonds with protein backbones or side chains. researchgate.netacs.org In a hypothetical complex, the amide N-H of this compound could act as a hydrogen bond donor, while the carbonyl oxygen could act as a hydrogen bond acceptor. The cyclobutyl and phenyl groups would likely engage in hydrophobic interactions within the binding pocket. This detailed structural information is crucial for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity.
Infrared (IR) Spectroscopy for Functional Group Identification in New Compounds
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the synthesis and characterization of new compounds like this compound and its analogs, IR spectroscopy serves as a quick check for the presence of key chemical bonds.
The IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong, sharp absorption band for the C=O (carbonyl) stretch of the amide group would be expected in the region of 1630-1680 cm⁻¹. The N-H stretch of the secondary amide would typically appear as a sharp peak around 3300-3500 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclobutyl and N-methyl groups would be observed just below 3000 cm⁻¹. researchgate.netchemicalbook.comnist.govnist.gov
When synthesizing new analogs, changes in the IR spectrum would confirm the success of chemical modifications. For example, the introduction of a new functional group would result in the appearance of its characteristic absorption band, while the removal of a group would lead to the disappearance of its corresponding band.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=O (Amide) | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Emerging Research Directions and Future Perspectives
Development of Novel Chemical Probes and Tools Based on Benzamide (B126) Scaffolds
The development of chemical probes is essential for understanding complex biological systems. The benzamide framework serves as a versatile foundation for creating such tools. Future research is likely to focus on modifying benzamide structures, including those with features like the cyclobutyl group, to create probes for biological imaging and target identification. rsc.orgnih.gov
These probes can be designed to "turn on" their fluorescence in response to specific enzymatic activity, allowing for high-contrast imaging of biological processes. nih.gov For instance, benzamide-based photoreactive probes have been successfully designed to be potent and selective for histone deacetylase 2 (HDAC2), enabling the mapping of binding sites through photocrosslinking. nih.gov This approach could be adapted to the 4-cyclobutyl-N-methylbenzamide scaffold to investigate its potential biological targets. By incorporating photoreactive groups (e.g., aryl azides) or fluorescent tags, derivatives of this compound could be transformed into tools to visualize and functionally characterize proteins within living cells, providing insights into their distribution and activity. rsc.orgnih.gov
| Probe Type | Design Strategy | Potential Application for Benzamide Scaffolds |
| Photoreactive Probes | Incorporation of aryl or alkyl azides. nih.gov | Covalent labeling and identification of protein binding partners. |
| Fluorescent Probes | Attachment of a fluorophore; may include FRET pairs. rsc.org | Real-time imaging of compound localization and target engagement in cells. |
| Activatable Probes | Design that elicits a fluorescent 'turn-on' response to enzymatic activity. nih.gov | Measuring the activity of specific enzymes relevant to disease states. |
Integration of Advanced Computational and Experimental Methodologies in Compound Design
The design of novel benzamide derivatives is increasingly driven by a synergy between computational and experimental techniques. openmedicinalchemistryjournal.comscilit.com Artificial intelligence (AI) and machine learning (ML) are becoming pivotal in navigating the vast chemical space to identify promising new molecules. nih.govspringernature.com These computational methods can predict molecular properties, screen virtual libraries containing millions of compounds, and even generate novel molecular structures with desired pharmacological profiles from scratch (de novo design). openmedicinalchemistryjournal.comwhiterose.ac.uk
For a compound like this compound, computational tools can be used to predict its binding affinity to various biological targets. nih.gov Structure-based drug design (SBDD), which relies on the 3D structure of a target protein, can be used to dock the molecule into a binding site and predict its orientation and interaction strength. beilstein-journals.orgtaylorandfrancis.com Ligand-based methods can be employed when a target's structure is unknown, using information from other known active molecules. nih.gov These in silico predictions guide the synthesis of the most promising derivatives, making the discovery process more efficient and cost-effective. scilit.com The integration of AI in 3D compound design specifically helps in better capturing the crucial spatial information of the target, aiding in the creation of more effective molecules. nih.gov
Exploration of New Biochemical Avenues for Benzamide Derivatives
While benzamides are known for their activity against targets like histone deacetylases (HDACs) and cholinesterases, ongoing research continues to uncover new biochemical pathways and molecular targets for this class of compounds. mdpi.comnih.gov The structural features of this compound, particularly the lipophilic cyclobutyl group, could be pivotal in exploring these new avenues.
Recent studies have highlighted several promising targets for novel benzamide derivatives:
PARP-1 Inhibitors: As a strategy for cancer therapy, benzamide derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov
Tubulin Polymerization Inhibitors: Targeting the colchicine (B1669291) binding site on tubulin is a validated anticancer strategy. Optimized benzamide derivatives have been identified as potent, orally active tubulin inhibitors. nih.gov
Glucokinase (GK) Activators: In the context of metabolic diseases, benzamide derivatives are being investigated as allosteric activators of glucokinase, a key enzyme in glucose homeostasis, offering a potential therapeutic strategy for type 2 diabetes. researchgate.neteurekaselect.comresearchgate.net
Sigma-1 Receptor (S1R) Agonists: The S1R is a promising target for central nervous system disorders. Novel benzamide derivatives have been developed as S1R agonists with high affinity and selectivity, showing potential for neuroprotection. mdpi.com
Bacterial Cell Division Protein (FtsZ) Inhibitors: Benzamide compounds have shown inhibitory activity against the FtsZ protein in both Gram-positive and Gram-negative bacteria, presenting a potential new class of antimicrobial agents. mdpi.com
The diverse range of targets underscores the chemical versatility of the benzamide scaffold. The specific substitutions on the aromatic ring and the amide nitrogen, such as the cyclobutyl and methyl groups in this compound, can be systematically modified to optimize activity against these and other emerging biological targets.
Sustainable Synthetic Approaches for Complex Benzamide Molecules
The pharmaceutical and chemical industries are increasingly focused on developing "green" and sustainable synthetic methods to reduce environmental impact. chemmethod.com The synthesis of complex benzamides is a key area where these principles are being applied. Traditional methods for forming amide bonds often rely on coupling reagents that generate significant chemical waste. walisongo.ac.id
Emerging sustainable approaches that could be applied to the synthesis of this compound and its analogues include:
Catalytic Direct Amidation: The use of catalysts, such as boric acid, allows for the direct condensation of a carboxylic acid and an amine, with water being the only byproduct. This method avoids the need for activating agents, thus improving atom economy. walisongo.ac.idsciepub.com
Enzymatic Synthesis: Biocatalysts, particularly enzymes like Candida antarctica lipase (B570770) B (CALB), are being used to form amide bonds under mild conditions. These enzymatic methods are highly efficient and can be performed in greener solvents, offering a sustainable alternative to traditional chemical synthesis. nih.gov
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as deep eutectic solvents (DESs) or water, is a key focus of green chemistry in amide synthesis. researchgate.net
These methods not only reduce waste and energy usage but also can lead to higher yields and simpler purification procedures, making the synthesis of complex benzamides more efficient and environmentally friendly. researchgate.net
Q & A
Basic: What are optimized synthetic routes for 4-cyclobutyl-N-methylbenzamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves coupling 4-cyclobutylbenzoic acid with N-methylamine using a carbodiimide-based coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Key optimizations include:
- Temperature: Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions.
- Solvent: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reagent solubility.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity.
Reference analogous benzamide syntheses in PubChem for validation .
Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR: Use - and -NMR to confirm substitution patterns (e.g., cyclobutyl protons at δ 2.5–3.5 ppm, methylamide at δ 2.8–3.1 ppm).
- X-ray Crystallography: Employ SHELX software (SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. For small-molecule structures, collect high-resolution data (≤1.0 Å) to minimize R-factor discrepancies .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H] ~232.14 g/mol).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Assay Standardization: Validate enzyme inhibition studies (e.g., kinase assays) using positive controls (e.g., staurosporine) and replicate experiments across independent labs.
- Structural Analog Comparison: Compare IC values with analogs like N-(4-hydroxyphenyl)-2-methoxybenzamide to identify substituent-dependent trends .
- Meta-Analysis: Cross-reference PubChem bioactivity data with crystallographic findings to correlate binding modes with activity .
Advanced: What computational strategies are recommended to model the binding interactions of this compound with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., benzamide derivatives in kinase pockets).
- DFT Calculations: Optimize ligand geometry at the B3LYP/6-31G(d) level to assess electronic effects of the cyclobutyl group on binding affinity .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to evaluate conformational stability of ligand-enzyme complexes.
Advanced: How can researchers design derivatives to enhance the metabolic stability of this compound?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., fluoro at the 2-position) to reduce CYP450-mediated oxidation.
- Prodrug Strategies: Mask the amide with a hydrolyzable group (e.g., acetyl) to improve bioavailability, as demonstrated in N-(4-hydroxyphenyl) derivatives .
- In Vitro Microsomal Assays: Test stability using liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .
Basic: What are the key considerations for analyzing stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs) monitored via HPLC.
- Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C typical for benzamides).
- Light Sensitivity: Store solutions in amber vials; assess photodegradation under UV/Vis light (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
